
6,6-ジメチル-4,5,6,7-テトラヒドロ-1H-インダゾール-3-カルボン酸
説明
6,6-Dimethyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid (DMCI) is an organic compound that belongs to the family of indazole carboxylic acids. It is a white crystalline solid with a molecular weight of 181.22 g/mol. DMCI has a wide range of applications in the field of chemistry, biochemistry, and pharmacology. It is used in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and biopolymers. It is also used in the study of the mechanism of action of enzymes and other biological molecules.
科学的研究の応用
医薬品化学: 抗炎症剤
6,6-ジメチル-4,5,6,7-テトラヒドロ-1H-インダゾール-3-カルボン酸の核構造であるインダゾール部分は、顕著な抗炎症作用を持つことが明らかになっている . 研究によると、インダゾールの特定の誘導体は、最小限の副作用で強力な抗炎症剤として作用することが示されている。この化合物は合成および修飾して、関節炎やその他の炎症性疾患などの治療に役立つ新しい薬物を開発することができる。
薬理学: 抗菌活性
インダゾール誘導体は、その抗菌効果について研究されている。 6,6-ジメチル-4,5,6,7-テトラヒドロ-1H-インダゾール-3-カルボン酸の構造的柔軟性により、幅広い微生物感染症に対して強力な作用を示す可能性のある新規化合物の合成が可能になる . この応用は、特に抗生物質耐性菌に対抗する新しい抗生物質の開発において重要である。
生化学: 酵素阻害
生化学において、この化合物に見られるインダゾール環系は、様々な酵素と相互作用し、その活性を阻害することが知られている . この相互作用は、代謝経路を調節できる酵素阻害剤を設計する上で重要であり、代謝性疾患の治療に役立つ。
材料科学: 有機合成溶媒
インダゾールコアを持つ化合物は、その極性のために有機合成で溶媒としてよく使用される . これらは、ポリマーやその他の高度な材料の作成の基本となるN-アルキル化やO-アルキル化などの様々な化学反応を促進することができる。
作用機序
Target of Action
Indazole derivatives have been found to inhibit, regulate, and/or modulate kinases such as chk1, chk2, and the cell volume-regulated human kinase h-sgk . These kinases play a crucial role in cell cycle regulation and volume control, respectively .
Mode of Action
It can be inferred from the general properties of indazole derivatives that they interact with their targets (such as kinases) and modulate their activity . This modulation can result in changes in cellular processes, potentially leading to therapeutic effects.
Biochemical Pathways
Given the potential targets of indazole derivatives, it can be speculated that the compound may affect pathways related to cell cycle regulation and volume control .
Result of Action
Based on the known effects of indazole derivatives, it can be speculated that the compound may have anti-inflammatory, antimicrobial, antihiv, anticancer, hypoglycemic, antiprotozoal, antihypertensive, and other activities .
Action Environment
This compound, like other indazole derivatives, holds promise for the treatment of various pathological conditions due to its potential wide range of biological activities .
生化学分析
Biochemical Properties
6,6-Dimethyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to inhibit cyclo-oxygenase-2 (COX-2), an enzyme involved in the inflammatory response . Additionally, this compound can bind to specific receptors on cell surfaces, modulating signal transduction pathways and affecting cellular responses .
Cellular Effects
The effects of 6,6-Dimethyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid on cells are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to inhibit the production of prostaglandin E2 (PGE2), a key mediator in inflammation . This inhibition can lead to reduced inflammation and pain. Furthermore, the compound affects gene expression by modulating transcription factors and other regulatory proteins, thereby influencing cellular processes such as proliferation and apoptosis .
Molecular Mechanism
At the molecular level, 6,6-Dimethyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, its interaction with COX-2 leads to enzyme inhibition, reducing the production of inflammatory mediators . Additionally, the compound can activate or inhibit other signaling pathways, resulting in changes in gene expression and cellular responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6,6-Dimethyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, maintaining its biological activity . Prolonged exposure or unfavorable conditions can lead to degradation, reducing its efficacy . Long-term studies in vitro and in vivo have demonstrated that the compound can have sustained effects on cellular processes, although these effects may diminish over time due to degradation .
Dosage Effects in Animal Models
The effects of 6,6-Dimethyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as reducing inflammation and pain . At higher doses, it can cause toxic or adverse effects, including liver and kidney damage . Threshold effects have been observed, where a specific dosage range produces optimal therapeutic outcomes without significant toxicity .
Metabolic Pathways
6,6-Dimethyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and elimination from the body . The compound can affect metabolic flux and alter metabolite levels, influencing overall metabolic homeostasis . Understanding these pathways is crucial for optimizing its therapeutic use and minimizing potential side effects .
Transport and Distribution
Within cells and tissues, 6,6-Dimethyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid is transported and distributed through specific mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation within specific tissues can influence its biological activity and therapeutic efficacy . Studies have shown that it can accumulate in inflamed tissues, enhancing its anti-inflammatory effects .
Subcellular Localization
The subcellular localization of 6,6-Dimethyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid is critical for its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the endoplasmic reticulum or mitochondria, where it can exert its effects on cellular processes . Understanding its subcellular localization is essential for elucidating its mechanism of action and optimizing its therapeutic potential .
特性
IUPAC Name |
6,6-dimethyl-1,4,5,7-tetrahydroindazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c1-10(2)4-3-6-7(5-10)11-12-8(6)9(13)14/h3-5H2,1-2H3,(H,11,12)(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMXGCIRFKLMDNE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2=C(C1)NN=C2C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[2-(4-fluorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetic acid](/img/structure/B1442596.png)

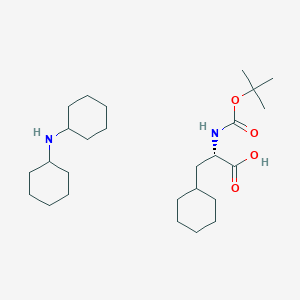
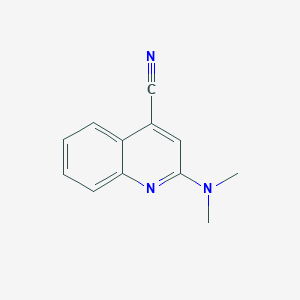
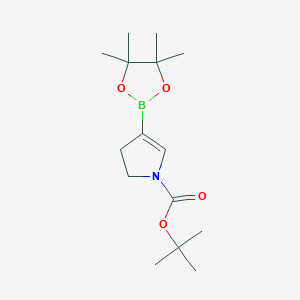
![2-{[4-allyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]thio}propanohydrazide](/img/structure/B1442603.png)
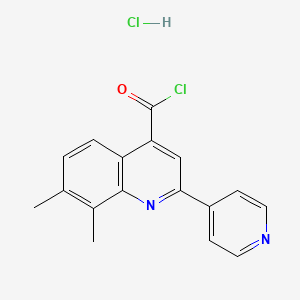

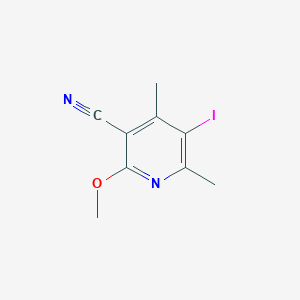
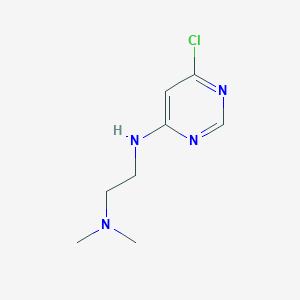
![3-[(2-Bromo-4-ethylphenoxy)methyl]pyrrolidine hydrochloride](/img/structure/B1442610.png)
![4-{2-[2-(tert-Butyl)phenoxy]ethyl}piperidine hydrochloride](/img/structure/B1442611.png)

